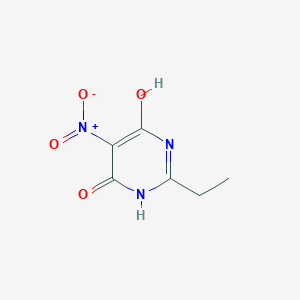
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one
Descripción
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Propiedades
Número CAS |
6237-99-6 |
|---|---|
Fórmula molecular |
C6H7N3O4 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-ethyl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h2H2,1H3,(H2,7,8,10,11) |
Clave InChI |
XSQADURXUUGZPI-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
SMILES canónico |
CCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Otros números CAS |
6237-99-6 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one typically involves the nitration of 2-ethyl-4-hydroxy-1H-pyrimidin-6-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-5-nitro-1H-pyrimidin-6-one
- 6-hydroxy-5-nitro-4(1H)-pyrimidinone
- 4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one
Uniqueness
2-Ethyl-6-hydroxy-5-nitropyrimidin-4(3h)-one is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


